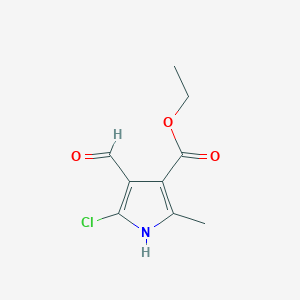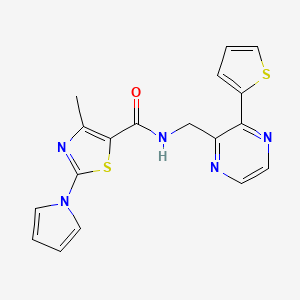
ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained importance in various fields of research and industry. It is a derivative of pyrrole, which is widely known as a biologically active scaffold possessing a diverse nature of activities .
Synthesis Analysis
Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylates can be obtained by the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane . This reaction with N-methylazomethine ylide leads to the formation of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The compound has been utilized in the synthesis of novel organic compounds, where its properties have been evaluated through quantum chemical calculations. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized using ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by various spectroscopic methods, and its thermodynamic parameters indicated that the formation reaction is exothermic and spontaneous at room temperature (Singh et al., 2013).
Chemical Reactions and Derivatives
Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates have been used as a key substrate in the synthesis of new derivatives for antimicrobial agents. This involved transformations like direct conversion of an aldehyde fragment into a 1,3-oxazole cycle, followed by hydrolysis and conversion into carboxylic acids, which served as efficient blocks for developing antimicrobial agents. Some of these compounds showed significant anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).
Optical and Electronic Properties
Investigations into the optical properties and protonation of derivatives have also been a significant area of research. For example, chlorophyll-a derivatives possessing a carboxy group in the substituent at the 3-position were prepared from methyl pyropheophorbide-d bearing the 3-formyl group and were used as dye sensitizers for solar cells. The performance of these synthetic carboxylated chlorophyll pigments was evaluated in conventional devices based on mesoporous titanium dioxide electrodes and liquid electrolytes (Tamiaki et al., 2018).
Zukünftige Richtungen
Pyrrole and its derivatives, including ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate, have a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing changes that result in their biological activity . These changes can include alterations in cell signaling, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives, which share structural similarities with pyrrole compounds, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s predicted properties include a density of 1173±006 g/cm3, a boiling point of 3584±420 °C, and a vapor pressure of 256E-05mmHg at 25°C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-5(2)11-8(10)6(7)4-12/h4,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKUJXKHUJDITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![3-{1h,2h,3h,4h,5h,11h,11Ah-[1,4]diazepino[1,2-a]indole-2-carbonyl}-6-chloropyridazine](/img/structure/B2876553.png)
![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)
![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)

![2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2876562.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2876563.png)
![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2876569.png)

